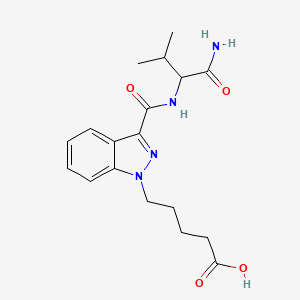
2-Isopropyl-5-nitropyridine
説明
2-Isopropyl-5-nitropyridine is a chemical compound with the molecular formula C8H10N2O2 . It is used for research purposes.
Synthesis Analysis
The synthesis of substituted pyridines, such as 2-Isopropyl-5-nitropyridine, involves a ring cleavage methodology reaction. This process synthesizes 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-5-nitropyridine can be analyzed using various techniques such as Fourier transform infrared (FTIR) spectrum, powder X-ray diffraction (PXRD), and high-resolution X-ray diffraction (HRXRD) .Chemical Reactions Analysis
The chemical reactions involving 2-Isopropyl-5-nitropyridine can be complex. For instance, the synthesis of substituted pyridines involves a ring cleavage methodology reaction . Other reactions include the formation of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine in a two-step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropyl-5-nitropyridine can be determined using various techniques such as UV-vis-NIR spectrum to identify the optical transmittance region .科学的研究の応用
Conformational and Vibrational Studies
Recent studies on nitropyridine derivatives, including compounds closely related to 2-Isopropyl-5-nitropyridine, have focused on their conformational stability and vibrational properties. Balachandran, Lakshmi, and Janaki (2012) conducted a comprehensive analysis using density functional theory (DFT) to investigate the molecular stability, bond strength, and charge transfer within these molecules. Their research, through vibrational analyses using infrared absorption and Raman spectroscopy, provided insights into the electronic properties, such as HOMO-LUMO energies, and mapped electron density isosurface with electrostatic potential for understanding chemical reactivity sites (Balachandran, Lakshmi, & Janaki, 2012).
Synthetic Pathways and Chemical Reactions
The synthesis and functionalization of pyridine derivatives have been subjects of considerable interest. Bakke and Sletvold (2003) explored the substitution reactions of 5-nitropyridine-2-sulfonic acid, achieving high yields of various substituted pyridines. This study demonstrates the versatility of nitropyridines as intermediates in organic synthesis, offering a new pathway to 2,5-disubstituted pyridines through nucleophilic substitution reactions (Bakke & Sletvold, 2003). Additionally, Antoniak and Barbasiewicz (2022) discussed the alkylation of nitropyridines via vicarious nucleophilic substitution, showcasing the process for producing C–H alkylation products. This research underscores the chemical flexibility and reactivity of nitropyridine compounds, including 2-Isopropyl-5-nitropyridine, in organic synthesis (Antoniak & Barbasiewicz, 2022).
Molecular Diodes and Nano-actuators
A fascinating application area for nitropyridine derivatives is in the development of molecular electronics. Derosa, Guda, and Seminario (2003) investigated a nitropyridine molecule that exhibits charge-induced conformational switching and rectifying behavior. This molecule can function as a programmable molecular diode or nano-actuator, controlled by external fields or bias voltage, highlighting the potential of 2-Isopropyl-5-nitropyridine and related compounds in nanotechnology and molecular devices (Derosa, Guda, & Seminario, 2003).
Safety And Hazards
将来の方向性
The future directions for 2-Isopropyl-5-nitropyridine could involve further exploration of its synthesis methods and potential applications. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be explored further .
特性
IUPAC Name |
5-nitro-2-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(2)8-4-3-7(5-9-8)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGFJXPCQGXISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667476 | |
| Record name | 5-Nitro-2-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-nitropyridine | |
CAS RN |
131941-21-4 | |
| Record name | 5-Nitro-2-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60667476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

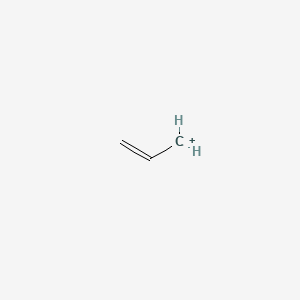
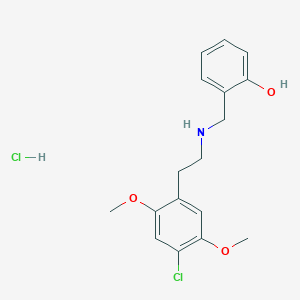


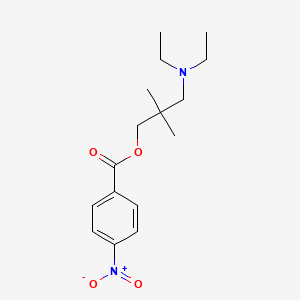
![2-Methyl-2-propanyl [(1S,6S)-6-methyl-3-cyclohexen-1-yl]carbamate](/img/structure/B593028.png)
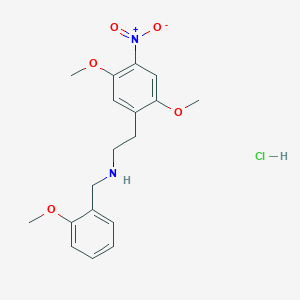

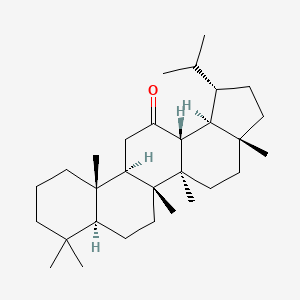

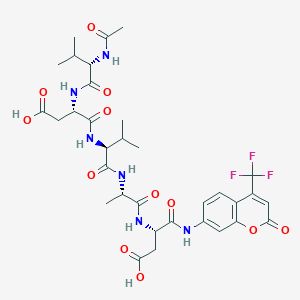
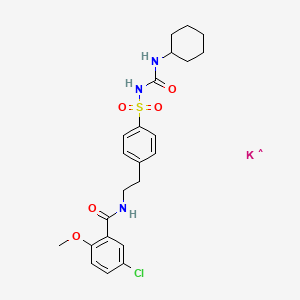
![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)
